molecular formula C9H17N3O B13179405 3-Amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol

3-Amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol

Cat. No.: B13179405
M. Wt: 183.25 g/mol
InChI Key: KTTLRLVCDVWKSV-UHFFFAOYSA-N
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Description

3-Amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol is a chemical compound with the molecular formula C9H17N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol typically involves the reaction of 3-amino-1H-pyrazole with trimethylacetaldehyde under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 3-Amino-1-(trimethyl-1H-pyrazol-4-yl)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its trimethyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-amino-1-(1,3,5-trimethylpyrazol-4-yl)propan-1-ol

InChI

InChI=1S/C9H17N3O/c1-6-9(8(13)4-5-10)7(2)12(3)11-6/h8,13H,4-5,10H2,1-3H3

InChI Key

KTTLRLVCDVWKSV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C)C)C(CCN)O

Origin of Product

United States

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